5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid: is an organic compound with the molecular formula C6H9N3O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 5-amino-1-(2-hydroxyethyl)pyrazole with suitable carboxylating agents. One common method involves the use of carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a corresponding ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
- Studied for its anti-inflammatory and antimicrobial properties.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
5-Amino-1-(2-hydroxyethyl)pyrazole: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.
1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid:
Uniqueness: 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the amino and carboxylic acid functional groups, which provide a wide range of reactivity and potential applications. This dual functionality allows for the compound to participate in various chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c7-5-4(6(11)12)3-8-9(5)1-2-10/h3,10H,1-2,7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYCPVYUUASZQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1C(=O)O)N)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50313096 | |
Record name | 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50313096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58046-50-7 | |
Record name | 58046-50-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266217 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50313096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.